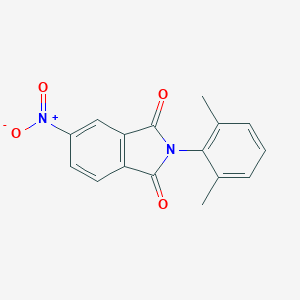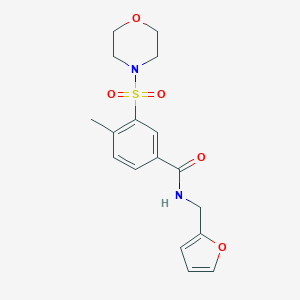
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, also known as FMSB, is a synthetic compound that has gained attention due to its potential applications in scientific research. FMSB is a small molecule inhibitor that has been shown to have an effect on various cellular pathways, making it a valuable tool for investigating the mechanisms of various diseases.
作用機序
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide works by inhibiting specific cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways are involved in various cellular processes, including cell proliferation, survival, and inflammation. By inhibiting these pathways, N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have a therapeutic effect on various diseases.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the modulation of cellular signaling pathways. N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has also been shown to have a protective effect on the heart, reducing the risk of heart disease.
実験室実験の利点と制限
The advantages of using N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide in lab experiments include its high purity and yield, as well as its specificity for certain cellular pathways. However, the limitations of using N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
Future research on N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide could focus on its potential applications in other fields of scientific research, including immunology and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide and its potential side effects. Finally, the development of N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide analogs could lead to the discovery of more potent and specific inhibitors for various cellular pathways.
合成法
The synthesis of N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 2-furylmethylamine to form N-(2-furylmethyl)-4-methylbenzamide. This intermediate is then reacted with morpholine and sulfonyl chloride to form the final product, N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide. The synthesis of N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been optimized to produce high yields and purity, making it a viable option for scientific research.
科学的研究の応用
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have potential applications in various fields of scientific research, including cancer research, neurology, and cardiovascular disease. N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the proliferation of cancer cells by targeting specific cellular pathways, making it a promising candidate for cancer therapy. In neurology, N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular disease, N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have a protective effect on the heart, making it a potential treatment for heart disease.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-13-4-5-14(17(20)18-12-15-3-2-8-24-15)11-16(13)25(21,22)19-6-9-23-10-7-19/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPMGWHBIKOBEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434110.png)
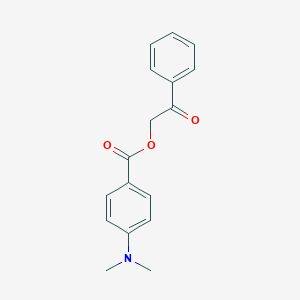
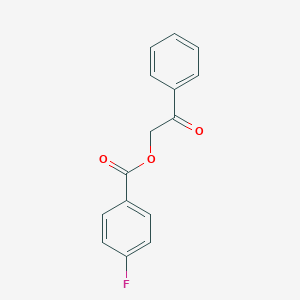
![1-(4-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]phenoxy}phenyl)-2,5-dimethyl-1H-pyrrole](/img/structure/B434154.png)

![2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B434158.png)
![[4-(4-Methylphenyl)phenyl] thiophene-2-carboxylate](/img/structure/B434160.png)
![4-Bromo-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B434174.png)

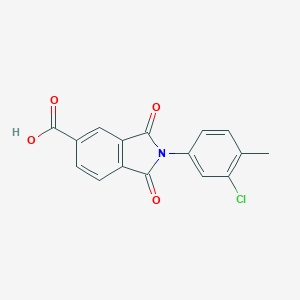
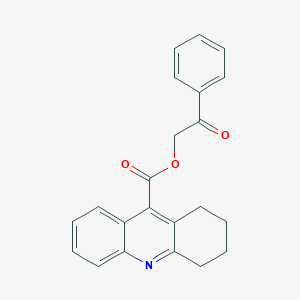
![N-(2-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B434280.png)
